2,5-Difluorophenylacrylic acid

Description

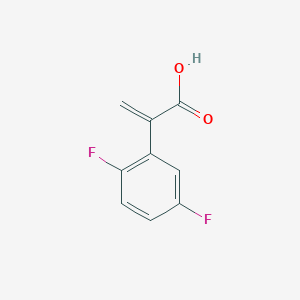

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O2 |

|---|---|

Molecular Weight |

184.14 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6F2O2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-4H,1H2,(H,12,13) |

InChI Key |

OYGKEQROCMHSPL-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=C(C=CC(=C1)F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Difluorophenylacrylic Acid and Its Analogs

Strategic Approaches to the Synthesis of 2,5-Difluorophenylacrylic Acid

The construction of the this compound framework can be achieved through various synthetic strategies, including both classical and modern catalytic methods. These approaches can be broadly categorized into convergent and divergent routes, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent and Divergent Synthetic Routes

Convergent synthesis aims to construct the target molecule from several individual fragments that are prepared separately and then joined together in the final stages. This approach can be highly efficient for complex molecules. For trans-2,5-Difluorocinnamic acid, a convergent one-pot reaction has been described involving homophthalic anhydrides and 2,5-difluorobenzaldehyde (B1295323). This method is advantageous as it ensures the formation of the desired trans-configuration around the double bond, which is crucial for the compound's specific properties. fluoromart.com

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of structurally related compounds. This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. Starting from 2,5-difluorobenzaldehyde, a divergent approach can be employed using classic condensation reactions like the Perkin reaction. The Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, yielding an α,β-unsaturated aromatic acid. mdpi.comminia.edu.egrsc.orglkouniv.ac.insigmaaldrich.com By varying the acid anhydride, a range of α-substituted this compound analogs can be synthesized from a single starting aldehyde.

Another powerful tool for the synthesis of cinnamic acid derivatives is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. nih.govmdpi.comwikipedia.org In a divergent approach, 1-bromo-2,5-difluorobenzene could be coupled with various acrylic acid esters, followed by hydrolysis to yield a library of this compound analogs. The choice of phosphine (B1218219) ligands and reaction conditions is critical for achieving high yields and stereoselectivity in the Heck reaction.

| Synthetic Route | Description | Key Features |

| Convergent | One-pot reaction of homophthalic anhydride and 2,5-difluorobenzaldehyde. | High efficiency, stereospecific formation of the trans-isomer. |

| Divergent (Perkin) | Condensation of 2,5-difluorobenzaldehyde with various acid anhydrides. | Access to a variety of α-substituted analogs from a common starting material. |

| Divergent (Heck) | Palladium-catalyzed coupling of 1-bromo-2,5-difluorobenzene with different acrylic acid esters. | Versatile for introducing diversity at the acrylic acid moiety. |

Development of Asymmetric Synthesis for Chiral Analogs

The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct biological activities. mdpi.com Asymmetric synthesis aims to produce chiral compounds in an enantiomerically enriched or pure form. mdpi.com For chiral analogs of this compound, several asymmetric strategies can be envisioned.

One of the most effective methods for generating chiral centers is through asymmetric hydrogenation of a prochiral olefin. rsc.orgsigmaaldrich.comjk-sci.comfrontiersin.org The asymmetric hydrogenation of α-substituted this compound derivatives using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, can provide access to enantiomerically enriched products. The choice of chiral ligand is crucial for achieving high enantioselectivity.

The asymmetric Heck reaction is another powerful tool for the synthesis of chiral acrylic acid analogs. fluoromart.comnih.govmdpi.comnih.govchiralpedia.com By employing a palladium catalyst with a chiral ligand, the coupling of 1-bromo-2,5-difluorobenzene with an appropriate achiral acrylic acid derivative can proceed with high enantioselectivity, establishing a new stereocenter.

Furthermore, the use of chiral auxiliaries attached to the acrylic acid moiety can direct the stereochemical outcome of subsequent reactions. After the desired chiral transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. Chiral organocatalysts, such as chiral phosphoric acids, have also emerged as powerful tools for a variety of asymmetric transformations and could potentially be applied to the synthesis of chiral this compound analogs. rsc.orgnih.govresearchgate.net

| Asymmetric Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral α-substituted this compound derivative using a chiral catalyst. | High enantioselectivities achievable with appropriate chiral ligands (e.g., Rh or Ir complexes). |

| Asymmetric Heck Reaction | Palladium-catalyzed coupling of 1-bromo-2,5-difluorobenzene with an acrylic acid derivative using a chiral ligand. | Creates a new stereocenter with high enantiocontrol. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the acrylic acid to direct a stereoselective reaction. | Reliable method for controlling stereochemistry, though requires additional steps for attachment and removal. |

| Organocatalysis | Use of small chiral organic molecules (e.g., chiral phosphoric acids) to catalyze an enantioselective reaction. | Metal-free approach with potential for high enantioselectivity. |

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to target molecules. The synthesis of this compound can be significantly enhanced through the use of various catalytic systems.

As previously mentioned, the palladium-catalyzed Heck reaction is a versatile method for the formation of the carbon-carbon double bond in this compound. uns.ac.id The reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-2,5-difluorobenzene) with an acrylate (B77674) in the presence of a palladium catalyst and a base. The efficiency and selectivity of the Heck reaction are highly dependent on the choice of the palladium precursor, ligand, base, and solvent.

The Perkin reaction, while traditionally carried out under stoichiometric conditions, can also be influenced by the choice of base catalyst. lkouniv.ac.in While alkali salts of the corresponding carboxylic acid are typically used, other bases can be employed to modulate the reaction rate and yield. lkouniv.ac.in

Derivatization Chemistry of this compound

The chemical modification of this compound can be targeted at two primary sites: the carboxylic acid moiety and the difluorophenyl ring system. Such derivatization is crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecules.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation. This compound can be esterified under standard conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. rsc.orgyoutube.comyoutube.comnih.gov The choice of alcohol allows for the introduction of a wide variety of R groups, which can significantly alter the compound's properties.

Amide Formation: Amide bond formation is another key reaction of carboxylic acids, widely used in the synthesis of peptides and other biologically active molecules. semanticscholar.orgrsc.orgmasterorganicchemistry.comresearchgate.net this compound can be coupled with primary or secondary amines using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. A one-pot methodology has been developed to obtain cinnamoyl amides using Deoxofluor® as a fluorinating agent, which can also be applicable to aromatic amines. mdpi.com

| Derivatization Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Reagent (e.g., DCC, EDC/HOBt) | Amide |

Modifications of the Difluorophenyl Ring System

The difluorophenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the presence of two deactivating fluorine atoms generally makes electrophilic substitution challenging.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The fluorine atoms are deactivating and ortho-, para-directing. However, due to the strong deactivating effect of the two fluorine atoms and the acrylic acid side chain (which is also deactivating), forcing conditions are typically required for electrophilic substitution reactions such as nitration, halogenation, or sulfonation. minia.edu.eglkouniv.ac.in The regioselectivity of the substitution will be directed by the combined electronic effects of the fluorine atoms and the acrylic acid group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. rsc.orgnih.gov While fluorine is not a typical leaving group in SN1 or SN2 reactions, it can be displaced in SNAr reactions, particularly when the ring is activated by strong electron-withdrawing groups. In the case of this compound, the acrylic acid group provides some electron-withdrawing character. Reaction with strong nucleophiles under harsh conditions might lead to the substitution of one of the fluorine atoms. The position of substitution would depend on the relative activation of the carbon atoms attached to the fluorine atoms. uns.ac.idchemistrytalk.org

| Aromatic Substitution | Description | Key Considerations |

| Electrophilic (SEAr) | Replacement of a ring hydrogen with an electrophile. | The difluorophenyl ring is deactivated, requiring strong electrophiles and potentially harsh conditions. |

| Nucleophilic (SNAr) | Displacement of a fluorine atom by a nucleophile. | Requires strong nucleophiles and is facilitated by the electron-withdrawing nature of the acrylic acid group. |

Sophisticated Spectroscopic Techniques for Structural Elucidation and Characterization of 2,5 Difluorophenylacrylic Acid

Chemometric Approaches in Spectroscopic Data Analysis

The structural elucidation and characterization of molecules like 2,5-Difluorophenylacrylic acid through spectroscopic techniques generate vast and complex datasets. The sheer volume and intricacy of data from methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can make manual analysis challenging and time-consuming. Chemometric approaches offer a suite of multivariate statistical tools to extract meaningful information from this complex spectroscopic data, enhancing the accuracy and efficiency of analysis. These methods are particularly valuable for resolving overlapping signals, identifying patterns, and building predictive models.

Chemometrics leverages mathematical and statistical methods to design or select optimal measurement procedures and experiments, and to provide maximum chemical information by analyzing chemical data. For a substituted aromatic compound like this compound, with its various interacting functional groups, chemometric analysis of its spectroscopic data can reveal subtle structural details and correlations that might be missed by conventional analysis.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in the chemometric analysis of spectroscopic data. emerging-researchers.orgmdpi.com PCA reduces the dimensionality of a large dataset while retaining most of the original variance. In the context of spectroscopic analysis of this compound, PCA could be applied to a series of spectra (e.g., from different batches or reaction conditions) to identify the main sources of variation. This can be instrumental in quality control, identifying impurities, or monitoring reaction kinetics. For instance, a study on a fluorophenylamino-thiadiazole derivative successfully employed PCA to analyze complex fluorescence spectra, demonstrating the utility of this approach for fluorinated aromatic compounds. mdpi.com

To illustrate the application of PCA, consider a hypothetical dataset of IR spectra obtained from different batches of synthesized this compound. The absorbance values at various wavenumbers constitute the variables. PCA would transform these variables into a smaller set of uncorrelated principal components (PCs). The first few PCs would capture the most significant variations in the spectra, which could then be correlated with specific chemical properties or impurities.

Interactive Data Table: Hypothetical Principal Component Analysis of IR Spectra of this compound Batches

| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Notes |

| B001 | 2.5 | 0.8 | Reference standard |

| B002 | 2.6 | 0.9 | Conforms to standard |

| B003 | 3.1 | -1.2 | Potential impurity detected |

| B004 | 2.4 | 0.7 | Conforms to standard |

| B005 | 4.5 | -2.5 | Significant deviation, likely contamination |

This table presents hypothetical data for illustrative purposes.

Another powerful chemometric tool is Partial Least Squares (PLS) regression . PLS is a supervised method used to build predictive models. It is particularly useful when there are many, potentially correlated, predictor variables, as is often the case with spectroscopic data. For this compound, PLS could be used to create a model that predicts a specific property, such as concentration or purity, from its spectroscopic signature. This requires a calibration set of samples with known properties and their corresponding spectra.

For example, a PLS model could be developed using the NMR spectra of a series of this compound samples with varying, precisely measured concentrations. The model would then be able to predict the concentration of new, unknown samples based on their NMR spectra. This approach has been successfully applied to the simultaneous quantification of active pharmaceutical ingredients in multicomponent tablets. dergipark.org.tr

Interactive Data Table: Hypothetical PLS Regression Model for Purity of this compound via ¹⁹F NMR

| Sample ID | Actual Purity (%) | Predicted Purity (%) | Residual |

| S01 | 99.5 | 99.4 | 0.1 |

| S02 | 98.2 | 98.3 | -0.1 |

| S03 | 99.8 | 99.7 | 0.1 |

| S04 | 97.5 | 97.6 | -0.1 |

| S05 | 99.1 | 99.0 | 0.1 |

This table presents hypothetical data for illustrative purposes.

The application of chemometric methods to the spectroscopic data of this compound can significantly enhance the depth and reliability of its structural and quantitative analysis. While specific research on this particular compound is not yet prevalent in public literature, the principles and successes of chemometrics in the analysis of related fluorinated and aromatic compounds strongly suggest its potential for future studies.

Computational Chemistry and Theoretical Modeling of 2,5 Difluorophenylacrylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on molecules similar to 2,5-Difluorophenylacrylic acid can elucidate various electronic properties.

Theoretical calculations using DFT can be performed to understand the geometries and electronic properties of molecules. For instance, studies on thiophene (B33073) derivatives have shown that energy band gaps calculated at the B3LYP/6-31G(d) level are influenced by the molecular structure. pastic.gov.pk Such calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation and then calculating key electronic descriptors.

Key Electronic Properties Calculated with DFT:

| Property | Description |

| HOMO (Highest Occupied Molecular Orbital) | The energy of the outermost electron orbital containing electrons. It relates to the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The energy of the lowest-energy electron orbital that is empty. It relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

DFT calculations on thiourea (B124793) derivatives have been used to determine properties like ionization potential and electron affinity, providing insights into their potential as pharmaceutical agents. mdpi.com Similar studies on this compound would be valuable in predicting its reactivity and intermolecular interactions.

DFT can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Quantum chemical calculations have been successfully used to predict the vibrational spectra (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts for molecules like 2,4-difluorophenol. researchgate.net For this compound, DFT calculations could predict:

Vibrational Frequencies: These correspond to the absorption peaks in IR and Raman spectra. A detailed interpretation of these spectra can be achieved by correlating the calculated vibrational modes with the experimental data. researchgate.net

NMR Chemical Shifts: The isotropic chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be computed. These theoretical values are often in good agreement with experimental observations and help in the structural elucidation of the molecule. researchgate.netnih.gov

Electronic Transitions (UV-Vis Spectra): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). pastic.gov.pk

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic forces.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and frequently occurring shapes (conformers) of the molecule in different environments (e.g., in a solvent or interacting with a biological macromolecule). This is crucial as the conformation of a molecule often dictates its biological activity.

In the context of materials science, MD simulations have been used to study the properties of polymers, such as the mechanical and gas barrier properties of blends. nih.gov For a molecule like this compound, MD simulations could be employed to understand its interactions with other molecules, such as solvent molecules or biological targets like proteins. These simulations can provide insights into how the molecule behaves in a biological system. For instance, MD simulations have been used to study the interaction of drug delivery systems with cell membranes. researchgate.net

Computational Studies of Reaction Mechanisms

Computational methods, particularly QM calculations, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed.

For a reaction involving this compound, computational studies could identify the most likely reaction pathway by comparing the activation energies of different possible mechanisms. For example, studies on the aminolysis of esters have used a combination of DFT and higher-level methods to analyze different catalytic and non-catalytic pathways. researchgate.net Similarly, quantum chemical calculations have been employed to investigate the enzymatic decarboxylation of 2,5-furandicarboxylic acid, revealing a nucleophilic attack mechanism. researchgate.net Such studies for this compound could predict its reactivity and guide the synthesis of its derivatives.

In Silico Approaches to Molecular Interactions and Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding affinity and mode of a potential drug molecule to its biological target.

For this compound, molecular docking studies could be performed to investigate its potential to interact with various enzymes or receptors. The process involves:

Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank).

Generating a 3D conformation of this compound.

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses to predict the most favorable binding mode and estimate the binding affinity.

Docking studies of various small molecules have been used to predict their binding energies and interactions with target proteins, providing insights into their potential biological activity. nih.govnih.gov

Cheminformatics-Driven Structure-Activity Relationship (SAR) Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity.

By synthesizing and testing a series of derivatives of this compound, a dataset can be generated that links structural modifications to changes in activity. Cheminformatics tools can then be used to build quantitative structure-activity relationship (QSAR) models. These models are mathematical equations that relate the chemical structure (represented by molecular descriptors) to the biological activity.

QSAR models can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key structural features that are important for activity.

Guide the design of more potent and selective analogs.

The development of new antimicrobial agents, for example, often involves the synthesis of a series of related compounds and the analysis of their activity to establish an SAR. researchgate.net

Computational Scaffold Analysis and Library Design

Computational scaffold analysis and library design are pivotal in modern drug discovery for efficiently exploring chemical space and identifying novel compounds with desired biological activities. For a molecule like this compound, these in silico techniques enable the systematic evaluation of its core structure—the "scaffold"—and the rational design of a diverse library of derivatives for virtual screening.

The this compound scaffold can be subjected to various computational analyses to assess its potential as a basis for a chemical library. Techniques such as scaffold hopping and bioisosteric replacement are employed to generate novel molecular architectures that retain the key pharmacophoric features of the original molecule while potentially improving properties like potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping involves searching for new core structures that can mimic the spatial arrangement of the essential functional groups of a known active compound. nih.gov For the this compound scaffold, this could involve replacing the phenylacrylic acid core with other cyclic or acyclic structures that maintain a similar orientation of the carboxylic acid and the difluorophenyl group. Computational tools can identify such alternative scaffolds from large chemical databases.

Bioisosteric replacement is a related strategy where a functional group is replaced by another with similar physical or chemical properties. drugdesign.org For instance, the carboxylic acid moiety of this compound could be computationally replaced with bioisosteres like tetrazoles or hydroxamic acids to explore potential changes in binding affinity and metabolic stability.

Virtual Library Design and Screening

Based on the this compound scaffold, a virtual library of derivatives can be generated by systematically modifying different parts of the molecule. For example, various substituents can be added to the phenyl ring, or the acrylic acid side chain can be altered. This library can then be subjected to virtual screening against a specific biological target.

Molecular docking is a common virtual screening technique used to predict the binding orientation and affinity of each compound in the virtual library to the active site of a target protein. nih.govmdpi.com The results of the docking study, often expressed as a docking score, can be used to rank the compounds and prioritize a smaller subset for synthesis and experimental testing. genominfo.orgnih.gov

Illustrative Virtual Library of this compound Derivatives

The following table represents a hypothetical virtual library of derivatives based on the this compound scaffold, along with their predicted molecular properties. Such a library would be constructed to explore chemical diversity around the core scaffold.

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| DFPA-001 | 2,5-Difluoro-3-hydroxy-phenylacrylic acid | C9H6F2O3 | 200.14 | 1.85 |

| DFPA-002 | 2,5-Difluoro-4-methoxy-phenylacrylic acid | C10H8F2O3 | 214.17 | 2.20 |

| DFPA-003 | 3-Amino-2,5-difluoro-phenylacrylic acid | C9H7F2NO2 | 199.15 | 1.50 |

| DFPA-004 | 2,5-Difluoro-3-nitro-phenylacrylic acid | C9H5F2NO4 | 229.14 | 2.15 |

| DFPA-005 | 3-Chloro-2,5-difluoro-phenylacrylic acid | C9H5ClF2O2 | 218.59 | 2.60 |

Example of Molecular Docking Results

The table below illustrates the type of data that would be generated from a molecular docking study of a designed library of this compound analogs against a hypothetical protein kinase target. The docking scores represent the predicted binding affinity, with lower scores generally indicating a more favorable interaction.

| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| DFPA-001 | -8.5 | Lys72, Asp165 |

| DFPA-002 | -8.2 | Lys72, Glu91 |

| DFPA-003 | -9.1 | Glu91, Asp165 |

| DFPA-004 | -7.9 | Lys72 |

| DFPA-005 | -8.8 | Lys72, Asp165, Phe166 |

ADMET Prediction

In addition to predicting binding affinity, computational tools can also be used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. researchgate.netnih.govnih.govslideshare.netspringernature.com This early assessment of drug-like properties is crucial for identifying candidates with a higher probability of success in later stages of drug development.

By integrating these computational approaches, researchers can efficiently design and prioritize novel compounds based on the this compound scaffold, accelerating the discovery of new therapeutic agents.

In-depth Analysis of this compound in Polymer Chemistry and Material Science

While the field of polymer chemistry is vast and continually exploring novel monomers for advanced applications, a thorough review of existing scientific literature reveals limited specific information regarding the use of This compound as a monomer in polymer synthesis and its subsequent applications in material science. Research in fluorinated polymers often focuses on compounds with different functional groups or substitution patterns.

It is important to note that the scientific community has extensively investigated other fluorinated monomers and polymers. For instance, studies on fluorinated acrylates and methacrylates, as well as polymers derived from fluorinated styrenes and other vinyl compounds, are more prevalent. These studies often highlight the unique properties imparted by fluorine atoms, such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

Furthermore, research into bio-based monomers for sustainable polymers has seen a significant rise. A notable example is 2,5-furandicarboxylic acid (FDCA), which has been explored as a renewable alternative to terephthalic acid in the production of polyesters and polyamides. The enzymatic polymerization of FDCA and its derivatives has been a subject of interest for creating more environmentally friendly materials.

However, for the specific compound of interest, this compound, detailed research findings on its role in polymer chemistry and material science applications, as outlined in the requested structure, are not present in the currently accessible scientific and technical databases. This suggests that this particular monomer may be a subject for future exploration within the scientific community.

Information regarding "this compound" in the requested contexts of polymer chemistry and material science is not available in publicly accessible resources.

Extensive searches for "this compound" and its applications in the development of specialty chemicals, composites, and nanomaterials did not yield any specific research findings, data, or publications. This suggests that the compound is either not widely studied, not utilized in the specified fields, or that information regarding its use is proprietary and not publicly disclosed.

Therefore, it is not possible to provide the requested article content for the following sections and subsections as outlined:

Polymer Chemistry and Material Science Applications of this compound

Polymer Chemistry and Material Science Applications of 2,5 Difluorophenylacrylic Acid

Integration of 2,5-Difluorophenylacrylic Acid Derived Polymers in Advanced Materials

Role in Composites and Nanomaterials

Without any available data, the creation of detailed research findings and data tables as per the instructions cannot be fulfilled.

Medicinal Chemistry and in Vitro Biological Activity of 2,5 Difluorophenylacrylic Acid Analogs

Scaffold Design in Drug Discovery Initiatives

The design and modification of molecular scaffolds are central to the process of drug discovery. A scaffold provides the core three-dimensional framework upon which functional groups can be strategically placed to interact with biological targets.

Exploration of 2,5-Difluorophenylacrylic Acid as a Core Scaffold

The this compound moiety has been utilized as a foundational scaffold in the development of various biologically active compounds. Its structural rigidity, conferred by the phenyl ring and the acrylic acid side chain, provides a defined orientation for substituent groups. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns.

This scaffold has been investigated in the context of developing inhibitors for various enzymes and as a core for compounds targeting specific cellular pathways. For instance, derivatives of this scaffold have been synthesized and evaluated for their potential as dual monoamine oxidase B (MAO-B) inhibitors and nuclear factor erythroid 2-related factor 2 (NRF2) inducers, which are therapeutic targets for neurodegenerative conditions like Parkinson's disease.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For analogs of this compound, SAR studies have provided insights into the key structural features required for their biological effects.

While comprehensive SAR data for a wide range of this compound analogs is not extensively available in a single study, preliminary findings from various research efforts indicate certain trends. For example, in a series of N-(1H-indol-5-yl)aryl-acrylamide derivatives designed as NRF2 inducers, the analog containing the 2,5-difluorophenyl moiety (Compound 16) demonstrated potent activity. This suggests that the 2,5-difluoro substitution pattern is well-tolerated and may contribute favorably to the compound's interaction with its biological target.

General SAR principles for cinnamic acid derivatives often highlight the importance of the substitution pattern on the phenyl ring and the nature of the group attached to the acrylic acid moiety. Modifications to the carboxylic acid, such as conversion to amides or esters, can significantly impact potency and selectivity. The electronic nature of substituents on the phenyl ring (electron-donating or electron-withdrawing) also plays a critical role in modulating activity.

| Compound ID | Modification from Core Scaffold | Biological Target | Activity |

| 16 | Amide formation with 5-aminoindole | NRF2 Induction | CD = 0.840 ± 0.12 μM |

Note: The table presents a specific example of a bioactive analog derived from the this compound scaffold. CD refers to the concentration required to double the activity of a reporter gene.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for a core molecular structure to discover new chemical entities with similar biological activity but potentially improved properties. While specific examples of scaffold hopping originating from or leading to the this compound scaffold are not widely reported, the general principles of this strategy are applicable.

Lead optimization involves iteratively modifying a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. For analogs of this compound, lead optimization strategies could involve:

Modification of the Phenyl Ring Substituents: Exploring alternative halogen substitutions or introducing other small functional groups to probe the binding pocket of the target protein.

Alteration of the Acrylic Acid Moiety: Synthesizing a variety of amides and esters to improve cell permeability and target engagement.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation.

In Vitro Mechanistic Investigations of Biological Effects

Understanding the mechanism by which a compound exerts its biological effects is a critical aspect of drug discovery. For analogs of this compound, in vitro studies have begun to shed light on their mechanisms of action.

Enzyme Inhibition Mechanisms

Derivatives of cinnamic acid are known to inhibit a variety of enzymes. The acrylic acid moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active site of an enzyme. The substituted phenyl ring contributes to the binding affinity and selectivity through hydrophobic, van der Waals, and electrostatic interactions.

While detailed kinetic studies on the enzyme inhibition mechanisms of this compound analogs are limited, related fluorinated cinnamic acid derivatives have been shown to act as enzyme inhibitors. The fluorine atoms in the 2 and 5 positions can alter the electronic distribution of the phenyl ring, potentially influencing the reactivity of the acrylic acid portion and the binding interactions with the target enzyme.

Ligand-Receptor Interaction Mechanisms

The interaction of a ligand with its receptor is a key determinant of its biological activity. For analogs of this compound, the specific interactions with their target receptors would depend on the nature of both the ligand and the receptor's binding site.

In the case of the NRF2-inducing N-(1H-indol-5-yl)aryl-acrylamide derivative with a 2,5-difluorophenyl group, the proposed mechanism of action involves the covalent modification of cysteine residues in the Keap1 protein, which is the primary negative regulator of NRF2. The acrylic amide portion of the molecule acts as a Michael acceptor for this interaction. The 2,5-difluorophenyl and indole moieties would be expected to engage in specific non-covalent interactions within the Keap1 binding pocket, contributing to the compound's potency and selectivity. Molecular modeling and docking studies would be instrumental in elucidating the precise binding mode and key interactions of these analogs with their target receptors.

Modulation of Specific Cellular Pathways and Biochemical Processes

Analogs of this compound have been investigated for their ability to modulate various cellular pathways implicated in disease. The introduction of fluorine atoms on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.govnih.gov

Research on similar fluorinated cinnamic acid derivatives suggests that these compounds can influence key signaling pathways involved in cell proliferation and survival. nih.govscielo.br For example, certain cinnamide derivatives have been shown to impact cell cycle progression in cancer cell lines. nih.gov While direct studies on this compound are limited, the known effects of fluorination on related structures suggest a potential for these analogs to modulate pathways such as:

MAPK Signaling Pathway: This pathway is crucial for cell growth, differentiation, and stress responses. Cinnamic acid derivatives have been shown to modulate components of this pathway. scielo.br

NF-κB Signaling Pathway: As a key regulator of inflammation and immune responses, inhibition of this pathway is a target for anti-inflammatory drug development. scielo.br

Apoptosis Pathways: The induction of programmed cell death is a key mechanism for anticancer agents. Cinnamic acid derivatives have demonstrated the ability to trigger apoptosis in cancer cells. nih.govscielo.br

The specific effects of the 2,5-difluoro substitution pattern on these pathways remain an active area of investigation, with the potential for creating more potent and selective modulators.

In Vitro Antioxidant Activity and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to various diseases. Antioxidants can neutralize these harmful species. Cinnamic acids and their derivatives are known to possess antioxidant properties, largely attributed to the phenolic hydroxyl group and the conjugated double bond. nih.govnih.gov

Table 1: Potential In Vitro Antioxidant Activity of this compound Analogs

| Assay | Expected Activity of this compound Analogs | Reference Compound (e.g., Caffeic Acid) |

| DPPH Radical Scavenging | Moderate to High | High |

| ABTS Radical Scavenging | Moderate to High | High |

| Hydroxyl Radical Scavenging | Moderate | High |

| Superoxide Anion Scavenging | Moderate | Moderate to High |

This table is illustrative and based on the known antioxidant activities of related cinnamic acid derivatives. Specific activities for this compound analogs would require experimental verification.

In Vitro Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory process. nih.govnih.gov

Potential in vitro anti-inflammatory mechanisms of this compound analogs include:

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the production of pro-inflammatory prostaglandins. Certain cinnamic acid derivatives have shown inhibitory activity against these enzymes.

Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Some cinnamic acid derivatives have demonstrated LOX inhibitory potential. nih.gov

Downregulation of Pro-inflammatory Cytokines: Analogs may suppress the production of inflammatory signaling molecules such as TNF-α, IL-6, and IL-1β in stimulated immune cells.

The 2,5-difluoro substitution pattern could enhance the binding affinity of these molecules to the active sites of inflammatory enzymes, leading to improved anti-inflammatory potency.

In Vitro Anticancer Activity and Cellular Mechanism

Cinnamic acid derivatives have emerged as a promising class of compounds with potential anticancer activities. nih.govbiointerfaceresearch.combenthamdirect.com The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells. nih.govscielo.br Fluorination can enhance the anticancer properties of a molecule by increasing its metabolic stability and cellular uptake. nih.gov

Table 2: Illustrative In Vitro Anticancer Activity of a Hypothetical this compound Analog (Compound X)

| Cell Line | IC50 (µM) of Compound X | Mechanism of Action |

| MCF-7 (Breast Cancer) | 15.5 | Induction of Apoptosis, G2/M Cell Cycle Arrest |

| A549 (Lung Cancer) | 22.8 | Inhibition of Proliferation |

| HCT116 (Colon Cancer) | 18.2 | Activation of Caspases |

| HepG2 (Liver Cancer) | 12.1 | EGFR Inhibition |

This data is hypothetical and serves to illustrate the potential anticancer activity based on findings for similar fluorinated cinnamic acid derivatives. nih.govbiointerfaceresearch.com

The cellular mechanisms underlying the potential anticancer activity of this compound analogs may involve:

Induction of Apoptosis: Triggering programmed cell death through the activation of caspase cascades and modulation of Bcl-2 family proteins. scielo.br

Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell division. nih.gov

Inhibition of Tyrosine Kinases: Targeting enzymes like EGFR, which are often overactive in cancer cells. nih.gov

Rational Design of Biologically Active Molecules from this compound Scaffolds

The this compound scaffold serves as a valuable starting point for the rational design of novel, biologically active molecules. nih.gov182.160.97 Structure-activity relationship (SAR) studies on related cinnamic acid derivatives have provided key insights into the structural features required for specific biological activities. nih.govresearchgate.net

Key considerations for the rational design of molecules from this scaffold include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's pharmacokinetic properties and target interactions. biointerfaceresearch.compkusz.edu.cn

Substitution on the Acrylic Moiety: Introduction of substituents on the α- and β-positions of the acrylic acid chain can influence the molecule's conformation and reactivity.

Further Substitution on the Phenyl Ring: While the 2,5-difluoro pattern is fixed, the addition of other substituents could further enhance activity or selectivity.

Computational methods such as molecular docking can be employed to predict the binding of designed analogs to the active sites of target enzymes, aiding in the prioritization of compounds for synthesis and biological evaluation. scielo.brbiointerfaceresearch.com This approach allows for a more targeted and efficient discovery of potent and selective therapeutic agents based on the this compound scaffold.

Supramolecular Chemistry Involving 2,5 Difluorophenylacrylic Acid and Its Derivatives

Principles of Molecular Recognition in Difluorophenylacrylic Acid Systems

Molecular recognition is the foundation of supramolecular chemistry, involving the specific binding of a guest molecule to a complementary host molecule. In systems involving 2,5-Difluorophenylacrylic acid, molecular recognition is dictated by a combination of interactions including hydrogen bonding, π-π stacking, and halogen bonding. The fluorine substituents can significantly influence these interactions, leading to unique recognition phenomena. For instance, the acidity of the carboxylic acid proton is enhanced by the electron-withdrawing fluorine atoms, making it a more effective hydrogen bond donor.

While specific host-guest complexation studies involving this compound as the guest are not extensively documented in the literature, the principles of such interactions can be inferred from studies on similar aromatic carboxylic acids. In a hypothetical host-guest system, the 2,5-difluorophenyl moiety could be encapsulated within the hydrophobic cavity of a host molecule, such as a cyclodextrin or a calixarene. The stability of such a complex would be influenced by the size and shape complementarity between the host and guest, as well as by specific interactions between the fluorine atoms and the host cavity.

Table 1: Potential Host-Guest Interactions with this compound

| Host Molecule | Potential Driving Forces for Complexation | Expected Stoichiometry |

| β-Cyclodextrin | Hydrophobic interactions, van der Waals forces | 1:1 |

| Calix researchgate.netarene | π-π stacking, hydrophobic interactions | 1:1 or 1:2 |

| Cucurbit mdpi.comuril | Ion-dipole interactions, hydrophobic interactions | 1:1 |

This table is illustrative and based on the general principles of host-guest chemistry.

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which can then participate in anion binding. This anion could be recognized by receptors containing hydrogen bond donors or Lewis acidic sites. Conversely, the fluorine atoms and the π-system of the aromatic ring could potentially interact with cations. The electron-rich regions of the molecule, such as the oxygen atoms of the carboxylate group, are the primary sites for cation binding. The strength of these interactions would be dependent on the nature of the cation and the solvent system.

Self-Assembly Processes and Ordered Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures. For this compound, self-assembly is primarily driven by the formation of hydrogen-bonded dimers between the carboxylic acid groups. These dimers can then further assemble into larger structures through weaker interactions.

Table 2: Key Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Description | Relative Strength |

| O-H···O Hydrogen Bond | Between carboxylic acid groups | Strong |

| π-π Stacking | Between aromatic rings | Moderate |

| C-H···F Hydrogen Bond | Between C-H bonds and fluorine atoms | Weak |

| F···F Interactions | Between fluorine atoms of adjacent molecules | Weak |

Supramolecular Polymers and Functional Assemblies

Supramolecular polymers are polymeric chains that are held together by non-covalent interactions. Bifunctional derivatives of this compound, where two acrylic acid moieties are linked by a spacer, could potentially form supramolecular polymers through the formation of extended hydrogen-bonded chains. The properties of such polymers would be highly dependent on the nature of the spacer and the strength of the non-covalent interactions. These materials could exhibit interesting properties such as self-healing and responsiveness to external stimuli. Functional assemblies, such as gels or liquid crystals, could also be formed from derivatives of this compound, with potential applications in materials science and nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.